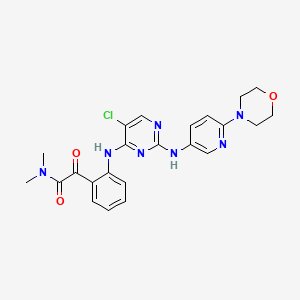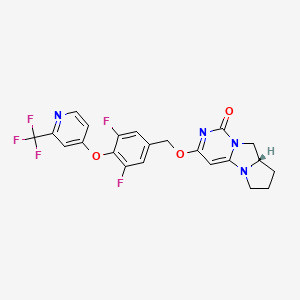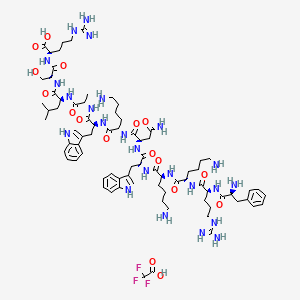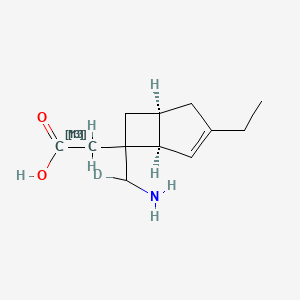![molecular formula C20H20N6O3 B15138760 Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 70210-10-5](/img/structure/B15138760.png)
Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE is an organic compound with the molecular formula C20H20N6O3 . . This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its nitro group, which is a functional group consisting of a nitrogen atom bonded to two oxygen atoms.
Preparation Methods
The synthesis of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE involves several steps. One common method includes the reaction of 4-nitroaniline with a diazonium salt to form the azo compound. This is followed by the reaction with 2-(2-cyanoethoxy)ethylamine to introduce the cyanoethoxyethyl group . The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent substitution reactions.
Chemical Reactions Analysis
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo group and oxidizing agents like potassium permanganate for the oxidation of the nitro group. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes due to its vibrant color and stability.
Biology: The compound is used in staining techniques to visualize biological specimens.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the textile industry as a dye for synthetic fibers.
Mechanism of Action
The mechanism of action of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE involves its interaction with molecular targets through its azo and nitro groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE include other azo dyes such as Disperse Orange 1 and Disperse Orange 3. These compounds share the azo functional group but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of 3-[[2-(2-CYANOETHOXY)ETHYL][4-[(4-NITROPHENYL)AZO]PHENYL]AMINO]PROPIONONITRILE lies in its specific combination of cyanoethoxyethyl and nitrophenyl groups, which confer distinct chemical reactivity and stability .
Properties
CAS No. |
70210-10-5 |
|---|---|
Molecular Formula |
C20H20N6O3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[N-[2-(2-cyanoethoxy)ethyl]-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H20N6O3/c21-11-1-13-25(14-16-29-15-2-12-22)19-7-3-17(4-8-19)23-24-18-5-9-20(10-6-18)26(27)28/h3-10H,1-2,13-16H2 |
InChI Key |
PNWYPUYECVECFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N(CCC#N)CCOCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


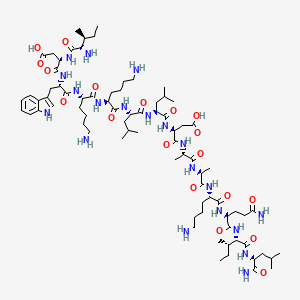

![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)

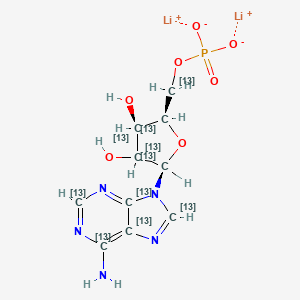
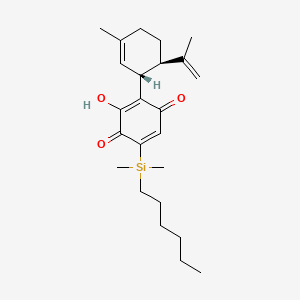
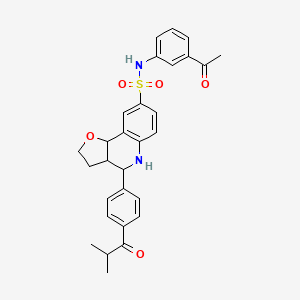
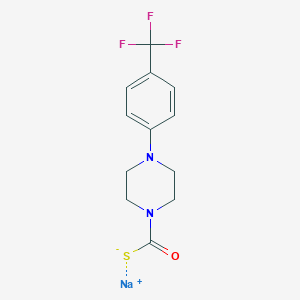
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)

